molecular formula C8H10N2O3S B14021264 4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

Cat. No.: B14021264
M. Wt: 214.24 g/mol
InChI Key: NQOQULVABMKPFQ-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction proceeds via nucleophilic substitution, resulting in the formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(methylthio)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium ethoxide, amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-(methylthio)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(methylthio)pyrimidine-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of an ethoxy group.

    4,6-Dichloro-2-(methylthio)pyrimidine: Contains two chlorine atoms and lacks the carboxylic acid group.

    2-(Methylthio)pyrimidin-4(3H)-one: Lacks the ethoxy and carboxylic acid groups.

Uniqueness

4-Ethoxy-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the presence of both the ethoxy and carboxylic acid groups, which can impart distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

4-ethoxy-2-methylsulfanylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O3S/c1-3-13-6-5(7(11)12)4-9-8(10-6)14-2/h4H,3H2,1-2H3,(H,11,12)

InChI Key

NQOQULVABMKPFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)O)SC

Origin of Product

United States

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